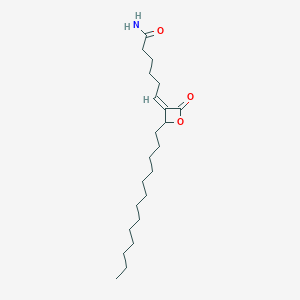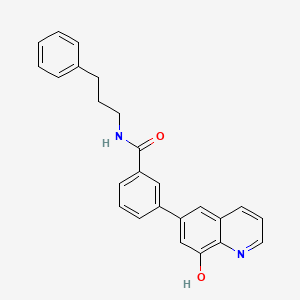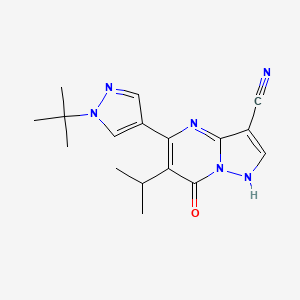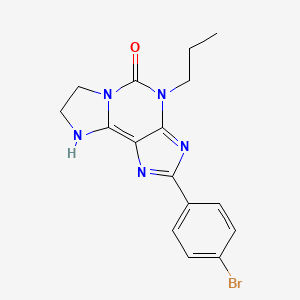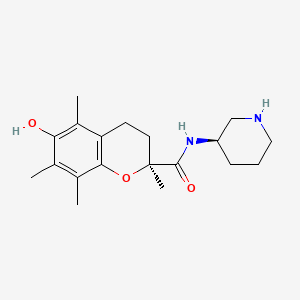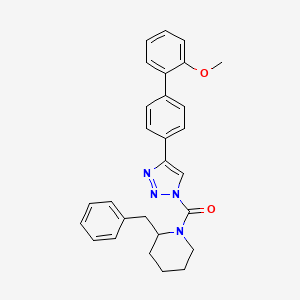
KT172
Descripción general
Descripción
KT172 es un inhibidor potente y selectivo de la lipasa beta de diacilglicerol (DAGLβ), con un valor de concentración inhibitoria (IC50) de 11 nanomolares. Este compuesto se utiliza principalmente en la investigación científica para estudiar los procesos metabólicos e inflamatorios debido a su capacidad para interrumpir las redes lipídicas implicadas en las respuestas inflamatorias de los macrófagos .
Aplicaciones Científicas De Investigación
KT172 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: Se utiliza como compuesto de herramienta para estudiar la inhibición de la lipasa beta de diacilglicerol y sus efectos sobre el metabolismo lipídico.
Biología: Se emplea en estudios que investigan el papel de la señalización lipídica en los procesos celulares.
Medicina: Se explora por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades metabólicas e inflamatorias.
Industria: Se utiliza en el desarrollo de nuevos medicamentos que se dirigen a las vías de señalización lipídica .
Mecanismo De Acción
KT172 ejerce sus efectos inhibiendo selectivamente la lipasa beta de diacilglicerol, una enzima involucrada en la hidrólisis del diacilglicerol para producir 2-araquidonoilglicerol (2-AG), un endocannabinoide clave. Al inhibir esta enzima, this compound interrumpe la producción de 2-AG y otras moléculas de señalización posteriores, modulando así las respuestas inflamatorias y el metabolismo lipídico .
Análisis Bioquímico
Biochemical Properties
KT172 interacts with DAGLβ, a key enzyme involved in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) . It inhibits DAGLβ activity with an IC50 value of 11 nM . In vitro studies have shown that this compound blocks the activity of DAGLβ and ABHD6, another enzyme involved in lipid metabolism .
Cellular Effects
This compound has been shown to block DAGLβ activity in the human prostate cancer cell line PC3 with high selectivity . This inhibition of DAGLβ activity can influence various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to DAGLβ, thereby inhibiting the enzyme’s activity . This inhibition can lead to changes in the levels of 2-AG, a key endocannabinoid involved in various physiological processes .
Temporal Effects in Laboratory Settings
It is known that this compound can block DAGLβ activity within 4 hours of exposure .
Metabolic Pathways
This compound is involved in the metabolic pathway of 2-AG, an endocannabinoid synthesized by DAGLβ . By inhibiting DAGLβ, this compound can potentially affect the levels of 2-AG and other related metabolites .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
KT172 se sintetiza a través de una serie de reacciones químicas que involucran la formación de un anillo de triazol y la incorporación de una porción de bifenilo. La ruta sintética típicamente involucra los siguientes pasos:
Formación del anillo de triazol: Esto se logra a través de una reacción de cicloadición de azida-alquino catalizada por cobre.
Incorporación de la porción de bifenilo: Esto involucra el acoplamiento de un derivado de bifenilo con el intermedio de triazol.
Ensamblaje final: El producto final se obtiene acoplando el intermedio triazol-bifenilo con un derivado de piperidina
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, la síntesis generalmente sigue los mismos principios que la síntesis a escala de laboratorio, con optimizaciones para la producción a gran escala. Esto incluye el uso de reactores automatizados y sistemas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
KT172 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el anillo de triazol y la porción de bifenilo. Estas reacciones generalmente se llevan a cabo en condiciones suaves para preservar la integridad del compuesto.
Reactivos y condiciones comunes
Catalizadores de cobre: Usados en la formación del anillo de triazol.
Derivados de bifenilo: Usados en las reacciones de acoplamiento.
Derivados de piperidina: Usados en el ensamblaje final del compuesto
Productos principales
El producto principal formado a partir de estas reacciones es el propio this compound, con alta selectividad y pureza. Los subproductos suelen ser mínimos y se eliminan mediante procesos de purificación como la cromatografía.
Comparación Con Compuestos Similares
KT172 es único en su alta selectividad para la lipasa beta de diacilglicerol en comparación con otros compuestos similares. Algunos compuestos relacionados incluyen:
KT195: Un inhibidor potente y selectivo de la proteína 6 que contiene dominio de hidrolasa alfa/beta (ABHD6) con actividad insignificante contra la lipasa beta de diacilglicerol.
Estos compuestos resaltan la especificidad de this compound para la lipasa beta de diacilglicerol, lo que lo convierte en una herramienta valiosa en la investigación centrada en la señalización lipídica y la regulación metabólica.
Propiedades
IUPAC Name |
(2-benzylpiperidin-1-yl)-[4-[4-(2-methoxyphenyl)phenyl]triazol-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2/c1-34-27-13-6-5-12-25(27)22-14-16-23(17-15-22)26-20-32(30-29-26)28(33)31-18-8-7-11-24(31)19-21-9-3-2-4-10-21/h2-6,9-10,12-17,20,24H,7-8,11,18-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVVJNJNDCJCFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)C3=CN(N=N3)C(=O)N4CCCCC4CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate;hydrochloride](/img/structure/B608311.png)

